molecular formula C13H14N2O B11886479 2-(Methylamino)-1-(4-methylquinolin-2-yl)ethanone CAS No. 90173-69-6

2-(Methylamino)-1-(4-methylquinolin-2-yl)ethanone

Cat. No.: B11886479
CAS No.: 90173-69-6
M. Wt: 214.26 g/mol
InChI Key: XSBYGXHZMNHZQB-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(4-methylquinolin-2-yl)ethanone is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(4-methylquinolin-2-yl)ethanone typically involves the reaction of 4-methylquinoline with methylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production of the compound. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(4-methylquinolin-2-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides, thiols, and amines are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylamino)-1-(4-methylquinolin-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(4-methylquinolin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the methylamino and ethanone groups.

    4-Methylquinoline: Similar to 2-(Methylamino)-1-(4-methylquinolin-2-yl)ethanone but without the methylamino and ethanone groups.

    2-Aminoquinoline: Contains an amino group instead of the methylamino group.

Uniqueness

This compound is unique due to the presence of both the methylamino and ethanone groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

90173-69-6

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-(methylamino)-1-(4-methylquinolin-2-yl)ethanone

InChI

InChI=1S/C13H14N2O/c1-9-7-12(13(16)8-14-2)15-11-6-4-3-5-10(9)11/h3-7,14H,8H2,1-2H3

InChI Key

XSBYGXHZMNHZQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C(=O)CNC

Origin of Product

United States

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